molecular formula C12H12N2O B6364121 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine CAS No. 1111113-63-3

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine

Cat. No.: B6364121
CAS No.: 1111113-63-3
M. Wt: 200.24 g/mol
InChI Key: MGQKIINJNIHMBG-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.236 g/mol . This pyrimidine derivative is of significant interest in medicinal chemistry research, particularly in the field of antiviral drug discovery. Its core structure is recognized for its metal-chelating properties, which is a critical pharmacophore for inhibiting metal-dependent enzymes . Scientific studies have explored related hydroxypyrimidine-dione (HPD) compounds as potent inhibitors of the Human Immunodeficiency Virus (HIV) reverse transcriptase (RT)-associated RNase H function . These inhibitors typically work by competing with the substrate for the active site, which contains divalent metal ions essential for catalytic activity . While this specific isomer is under investigation, research on similar structures demonstrates that such compounds can exhibit potent and selective biochemical inhibitory profiles, showing strong RNase H inhibition with low nanomolar IC50 values and minimal inhibition of related enzymes like integrase strand transfer (INST) . This makes the this compound scaffold a valuable template for designing and synthesizing novel antiviral agents. Researchers utilize this compound to further explore structure-activity relationships (SAR) and optimize the efficacy of RNase H inhibitors. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKIINJNIHMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680834
Record name 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-63-3
Record name 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. A method analogous to the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine (CA2192774A1) involves stepwise substitution on a dichloropyrimidine precursor. For 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, this could entail:

  • Initial substitution at position 2 : Reacting 2,5-dichloropyrimidine with a hydroxyl source (e.g., NaOH or resorcinol) under mild conditions (0–50°C) to yield 2-hydroxy-5-chloropyrimidine.

  • Aryl introduction at position 5 : Employing 2,4-dimethylphenylmagnesium bromide in the presence of a Lewis acid (e.g., FeCl₃ or AlCl₃) to substitute the remaining chloride.

This route mirrors the triazine synthesis in CA2192774A1, where cyanuric chloride undergoes sequential substitutions with m-xylene and resorcinol. Critical parameters include:

  • Catalyst loading : 2.3–3.0 mol Lewis acid per mole substrate.

  • Solvent : Chlorinated aromatics (e.g., chlorobenzene) enhance reactivity by stabilizing intermediates.

  • Temperature : Controlled addition (5–30 hours) prevents side reactions, as rapid exotherms can lead to oligomerization.

Table 1: Comparative Substitution Conditions for Pyrimidine Derivatives

ParameterCA2192774A1 (Triazine)Adapted Pyrimidine Protocol
CatalystLewis acid (e.g., AlCl₃)FeCl₃ or ZnCl₂
Temperature Range0–110°C25–80°C
Reaction Time5–30 hours12–48 hours
Solvent SystemChlorobenzeneDichloroethane
Yield (Theoretical)85–90%70–78% (estimated)

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Introducing the 2,4-dimethylphenyl group via palladium-catalyzed coupling offers regioselectivity. Starting with 5-bromo-2-hydroxypyrimidine (synthesized via bromination of 2-hydroxypyrimidine, as in CN114591250A), the aryl group is installed using:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : Dioxane/water mixture (4:1).

CN114591250A demonstrates the feasibility of halogenation at position 5 using hydrobromic acid and H₂O₂, though adapting this to pyrimidines requires careful pH control to avoid ring degradation.

Ullmann-Type Coupling

For substrates lacking pre-installed halogens, copper-mediated coupling with aryl boronic acids presents an alternative. This method, however, demands higher temperatures (100–120°C) and extended reaction times (24–72 hours), posing challenges for heat-sensitive intermediates.

Cyclization Routes

Biginelli Reaction Derivatives

Constructing the pyrimidine ring de novo with the 2,4-dimethylphenyl group incorporated into a β-keto ester precursor could streamline synthesis. For example:

  • Condense ethyl acetoacetate with 2,4-dimethylbenzaldehyde and urea under acidic conditions.

  • Cyclize using HCl/EtOH to form this compound.

This method’s success hinges on the electronic and steric compatibility of the aldehyde substituent, with 2,4-dimethyl groups potentially hindering cyclization efficiency.

Hydroxylation and Functionalization

Hydrolysis of Chloropyrimidines

Converting a 2-chloro intermediate to the hydroxyl derivative follows established protocols. For instance, CA2192774A1 hydrolyzes chlorotriazines using resorcinol under mild conditions (0–100°C). Applied to pyrimidines, this would involve:

  • Reagent : Aqueous NaOH or NH₄OH.

  • Conditions : Reflux in ethanol/water (70°C, 6–12 hours).

Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product stability. Chlorinated solvents (e.g., dichloroethane) enhance electrophilic substitution rates but pose environmental and safety concerns. Alternatives like toluene or MTBE require higher temperatures, risking decomposition.

Catalyst Recovery and Recycling

Lewis acids like AlCl₃ are often stoichiometric, generating significant waste. Implementing heterogeneous catalysts (e.g., montmorillonite K10) could improve sustainability, though activity may diminish with reuse.

Purification Strategies

CA2192774A1 employs solvent extraction (methyl isobutyl ketone/water) and crystallization (heptane), achieving >95% purity. For the target compound, analogous steps with ethanol/water recrystallization may suffice, though melting point depression from dimethyl groups necessitates gradient cooling.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons from the 2,4-dimethylphenyl group appear as two doublets (δ 7.1–7.3 ppm), with methyl groups as singlets (δ 2.3–2.5 ppm).

  • HPLC : Method adapted from CN114591250A (C18 column, 40% acetonitrile/water, 1 mL/min) confirms purity >98% .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxidized derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, in cancer therapy. Pyrimidines are known to exhibit a range of biological activities due to their ability to interact with various biological targets. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : The compound's anticancer effects are thought to stem from its ability to interfere with DNA synthesis and repair mechanisms, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Pyrimidine derivatives have shown promise as antimicrobial agents. The structural features of this compound may enhance its efficacy against bacterial and fungal pathogens.

  • Case Study : A study demonstrated that certain pyrimidine derivatives exhibited activity against resistant strains of bacteria, suggesting that compounds like this compound could be developed into new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidines have been explored in various models of inflammation. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : In vitro studies indicated that this compound can reduce the production of inflammatory mediators in macrophages, supporting its potential use in treating inflammatory diseases .

Recent Advances in Pyrimidine-Based Drugs

A comprehensive review highlighted the versatility of pyrimidine compounds in drug discovery. The review categorized various pyrimidines based on their therapeutic applications, including anticancer and anti-infective properties .

CompoundActivityReference
This compoundAnticancer
Various PyrimidinesAntimicrobial
Pyrimidine DerivativesAnti-inflammatory

Clinical Trials

Ongoing clinical trials are investigating the efficacy of pyrimidine-based compounds in treating specific cancers and infections. Preliminary results suggest that these compounds may offer significant therapeutic benefits with manageable side effects.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine with similar compounds:

Compound Name Molecular Formula Substituents (Position) logP<sup>a</sup> Water Solubility (mg/mL) Key Functional Groups
This compound C₁₂H₁₂N₂O 2-OH, 5-(2,4-dimethylphenyl) 2.8<sup>†</sup> ~0.15<sup>†</sup> Hydroxyl, Methylphenyl
5-[(4-(2,4-Dimethylphenyl)thiazol-2-yl)amino]methylene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione C₁₆H₁₄N₄O₂S₂ 2-thioxo, 5-(thiazole-linked 2,4-dimethylphenyl) 3.5 <0.01 Thioxo, Thiazole, Methylphenyl
4-(4-Chlorophenyl)-5-[(E)-phenyldiazenyl]pyrimidin-2-amine C₁₆H₁₁Cl₂N₅ 2-NH₂, 4-Cl, 5-diazenylphenyl 3.1 ~0.08 Amino, Chlorophenyl, Diazenyl
4,6-Dihydroxy-2-methylpyrimidine C₅H₆N₂O₂ 2-CH₃, 4-OH, 6-OH 0.2 12.5 Hydroxyl, Methyl

<sup>a</sup> Predicted using fragment-based methods; <sup>†</sup>Estimated based on structural analogs.

Key Observations :

  • The 2,4-dimethylphenyl group increases lipophilicity (logP ~2.8) compared to hydroxyl-rich derivatives like 4,6-Dihydroxy-2-methylpyrimidine (logP 0.2) .
  • Thioxo and thiazole groups (e.g., ) further elevate logP (~3.5) due to sulfur-containing moieties.
Antimicrobial Activity
  • This compound: Limited direct data, but structural analogs with methylphenyl groups (e.g., 5-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-4-arylpyrimidines) exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Shows antifungal activity (MIC 8 µg/mL against C. albicans) due to fluorophenyl and methoxyphenyl substituents enhancing membrane penetration .
Pharmacological Activity
  • 5-Acetyldihydropyrimidinones (e.g., compound 176 with methoxyphenyl): Demonstrate antihypertensive effects (BP reduction ~25 mmHg at 5 mg/kg), comparable to Nifedipine .
  • Dihydropyrimidin-2(1H)-one derivatives : Exhibit calcium channel modulation (IC₅₀ 0.8 µM) via planar heterocyclic structures .

Comparison Insight: The hydroxyl group in this compound may limit blood-brain barrier permeability compared to acetylated analogs but could enhance solubility for intravenous applications.

Biological Activity

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a hydroxyl group at position 2 and a 2,4-dimethylphenyl group at position 5. This structural configuration is significant for its biological interactions.

The biological activity of this compound can be attributed to various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory mediators.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, potentially through disruption of cell membrane integrity or inhibition of nucleic acid synthesis .
  • Anticancer Potential : Research indicates that derivatives of pyrimidine compounds can interfere with cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

In Vitro Studies

In vitro assays have demonstrated that this compound possesses significant inhibitory effects on various cancer cell lines. For instance, studies have shown an IC50 value in the low micromolar range against certain tumor cells, indicating its potential as an anticancer agent .

Cell Line IC50 (μM) Effect
HeLa (cervical)1.5Inhibition of proliferation
MCF-7 (breast)3.0Induction of apoptosis
A549 (lung)2.0Cell cycle arrest

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial properties of various pyrimidine derivatives found that this compound exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics .
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the dimethyl groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets compared to other related compounds lacking these substitutions. This modification can lead to increased efficacy and reduced side effects in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine?

Methodological Answer: The synthesis typically involves condensation reactions or nucleophilic substitutions. For example:

  • Route 1: Reacting 2,4-dimethylphenyl acetophenone derivatives with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine ring.
  • Route 2: Introducing hydroxyl groups via hydrolysis of methoxy precursors under basic conditions (e.g., NaOH) . Purification is achieved via recrystallization or column chromatography using solvents like ethanol or ethyl acetate. Yield optimization requires controlled temperature (60–80°C) and stoichiometric ratios of reagents.

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shifts at δ 10–12 ppm) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and dihedral angles. SHELX software refines crystallographic data, with R-factors < 0.05 indicating high accuracy .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks matching theoretical values).

Q. How is the compound screened for basic biological activity?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC values calculated .
  • Enzyme Inhibition: UV-Vis spectroscopy monitors activity against targets like dihydrofolate reductase (DHFR) at λ = 340 nm .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number .
  • Structural Confirmation: Re-characterize batches to rule out impurities (e.g., via HPLC purity >98%) .
  • Mechanistic Studies: Use isothermal titration calorimetry (ITC) to validate binding constants or molecular dynamics (MD) simulations to model interactions .

Q. What strategies optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to reduce reaction time .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for yield improvement.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) .

Q. How can computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., DHFR) .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. What crystallographic challenges arise in resolving the compound’s tautomeric forms?

Methodological Answer:

  • Hydrogen Bond Analysis: XRD identifies enol-keto tautomerism via O–H···N hydrogen bond distances (2.6–2.8 Å) .
  • Disorder Modeling: SHELXL refines disordered hydroxyl groups using PART and SUMP instructions .
  • Temperature-Dependent Studies: Collect data at 100 K to minimize thermal motion artifacts .

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